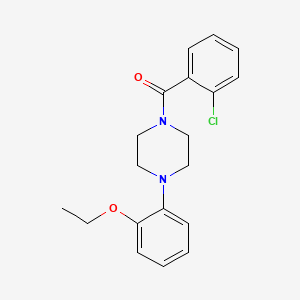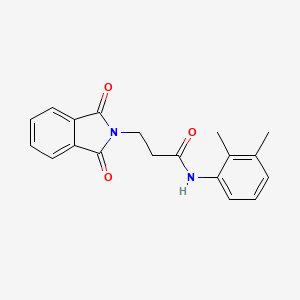
1-(2-chlorobenzoyl)-4-(2-ethoxyphenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of piperazine derivatives, including compounds similar to 1-(2-chlorobenzoyl)-4-(2-ethoxyphenyl)piperazine, involves various chemical pathways. These pathways often include reactions with chlorobenzoyl and ethoxyphenyl groups to form the desired piperazine structure. For instance, the synthesis of related compounds has been achieved through reactions involving chlorobenzoyl and alkoxylphenyl thiocarbamyl derivatives, showcasing the versatility and complexity of synthetic routes for such molecules (Romagnoli et al., 2008).
Molecular Structure Analysis
Molecular structure analysis of piperazine derivatives, including 1-(2-chlorobenzoyl)-4-(2-ethoxyphenyl)piperazine, reveals insights into their conformation and structural characteristics. Spectroscopic techniques, such as NMR and X-ray crystallography, have been utilized to elucidate the molecular structures of similar compounds. For example, studies on chlorodiorganotin(IV) complexes with methoxyphenylpiperazine derivatives have shown distorted trigonal bipyramidal geometries around the central Sn atom, highlighting the intricate molecular geometry of these compounds (Zia-ur-Rehman et al., 2008).
Chemical Reactions and Properties
Piperazine derivatives undergo various chemical reactions, contributing to their diverse chemical properties. These reactions can include substitutions, additions, and other transformations that affect their pharmacological and physical properties. The reactivity of these compounds is influenced by the nature of substituents on the piperazine ring, which can lead to the formation of compounds with significant biological activity (Dong Chuan-min, 2014).
Physical Properties Analysis
The physical properties of 1-(2-chlorobenzoyl)-4-(2-ethoxyphenyl)piperazine and related compounds, such as solubility, melting point, and stability, are crucial for their application in various fields. These properties are determined by the molecular structure and substituents present on the piperazine ring. For instance, the solubility in different solvents and the thermal stability can be significantly influenced by the nature of the alkyl and aryl groups attached to the piperazine nucleus.
Chemical Properties Analysis
The chemical properties of piperazine derivatives, including acidity, basicity, and reactivity towards other chemical agents, are essential for understanding their behavior in chemical reactions and biological systems. These properties are influenced by the electronic structure of the molecule, which can be analyzed through spectroscopic methods such as FT-IR, FT-Raman, NMR, and UV-Vis. Studies have provided insights into the vibrational and electronic properties of similar compounds, facilitating a deeper understanding of their chemical behavior (Prabavathi et al., 2015).
Propriétés
IUPAC Name |
(2-chlorophenyl)-[4-(2-ethoxyphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-2-24-18-10-6-5-9-17(18)21-11-13-22(14-12-21)19(23)15-7-3-4-8-16(15)20/h3-10H,2,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWZEBKMPHVYTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-2-methylpropanamide](/img/structure/B5820433.png)









![4-{5-[(2-chloro-6-fluorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5820487.png)
![4-{[3,5-bis(ethoxycarbonyl)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5820498.png)